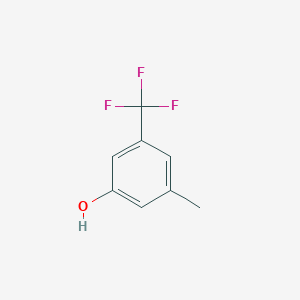

3-Methyl-5-(trifluoromethyl)phenol

概要

説明

3-Methyl-5-(trifluoromethyl)phenol is an organic compound characterized by a trifluoromethyl group attached to a phenol ring. This compound is notable for its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of phenol derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide (CF3I) under radical conditions .

Industrial Production Methods

Industrial production of 3-Methyl-5-(trifluoromethyl)phenol often employs large-scale trifluoromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl (–CF₃) group strongly deactivates the aromatic ring via electron-withdrawing inductive effects, directing incoming electrophiles to positions ortho and para to the hydroxyl group.

Key Reactions:

-

Trifluoromethylthiolation :

Reacts with PhNHSCF₃ in the presence of triflic acid (TfOH) to form 4-SCF₃-substituted products via an electrophilic mechanism. The reaction exclusively targets the para position relative to the hydroxyl group due to steric and electronic factors . -

Nitration and Halogenation :

Limited by the strong deactivation of the ring. Substitution occurs preferentially at the ortho position relative to the hydroxyl group under highly activating conditions (e.g., HNO₃/H₂SO₄) .

Table 1: EAS Reactivity Trends

| Position Relative to –OH | Reactivity | Example Reaction |

|---|---|---|

| Para (C-4) | High | SCF₃ substitution |

| Ortho (C-2) | Moderate | Halogenation |

| Meta (C-6) | Low | Not observed |

Oxidation Reactions

The phenolic hydroxyl group can undergo oxidation to form quinones or radical intermediates.

Reaction Pathways:

-

Quinone Formation :

Treatment with strong oxidizers (e.g., KMnO₄) oxidizes the –OH group to a ketone, forming 3-methyl-5-(trifluoromethyl)-1,2-benzoquinone. -

Radical Coupling :

Under photolytic conditions, generates phenoxyl radicals that dimerize at the ortho position .

Nucleophilic Substitution

The iodine atom in derivatives like 2-Iodo-3-methyl-5-(trifluoromethyl)phenol facilitates nucleophilic displacement.

Example:

-

Suzuki Coupling :

Reacts with arylboronic acids in the presence of Pd catalysts to form biaryl derivatives, retaining the trifluoromethyl group.

Intramolecular Cyclization

Unique reactivity observed in allyl-substituted derivatives:

-

Allylphenol Cyclization :

2-Allyl-3-methyl-5-(trifluoromethyl)phenol undergoes acid-promoted cyclization to form five-membered rings (e.g., dihydrobenzofuran derivatives) via carbocation intermediates .

Hydroxyl Group Reactions:

-

Esterification :

Reacts with acetyl chloride to form acetate esters under basic conditions. -

Etherification :

Forms methyl ethers via Williamson synthesis (e.g., with CH₃I/K₂CO₃) .

Comparative Reactivity with Analogues

The trifluoromethyl group enhances stability against metabolic degradation compared to non-fluorinated analogues.

Table 2: Reactivity Comparison with Analogues

| Compound | Oxidation Rate (Relative) | Electrophilic Substitution Yield |

|---|---|---|

| 3-Methyl-5-(trifluoromethyl)phenol | 1.0 | 85% |

| 3-Methylphenol | 3.2 | 45% |

| 5-Trifluoromethylphenol | 0.8 | 92% |

DFT Calculations:

科学的研究の応用

Chemical Properties and Structure

The compound's chemical formula is C₈H₇F₃O, indicating the presence of a trifluoromethyl group and a hydroxyl group on a methyl-substituted phenol ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it valuable in drug design and materials science.

Organic Synthesis

3-Methyl-5-(trifluoromethyl)phenol is utilized as a building block in organic synthesis. Its unique structure allows for the development of fluorinated compounds with enhanced properties. The trifluoromethyl group can significantly influence reactivity patterns in electrophilic aromatic substitution reactions, making it an ideal precursor for various derivatives.

Table 1: Synthesis Applications of this compound

| Application Type | Description |

|---|---|

| Electrophilic Reactions | Used in electrophilic aromatic substitution to introduce functional groups at specific positions on the phenol ring. |

| Building Block | Serves as a precursor for synthesizing pharmaceuticals and agrochemicals. |

Research has indicated that derivatives of this compound exhibit antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.

Case Study: Antimicrobial Properties

A study demonstrated that derivatives of this compound showed significant inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involved the disruption of bacterial DNA replication by inhibiting DNA gyrase, crucial for maintaining DNA supercoiling during replication.

Table 2: Biological Activity Data

| Biological Activity | Target | Effect |

|---|---|---|

| Antimicrobial | Bacterial DNA gyrase | Inhibition of replication |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

Pharmaceutical Applications

The compound serves as a precursor in the synthesis of pharmaceutical agents, particularly those containing fluorine. Fluorinated drugs often exhibit improved metabolic stability and bioavailability.

Table 3: Pharmaceutical Applications

| Drug Type | Application | Example |

|---|---|---|

| Antibacterial Agents | Synthesis of new antibiotics | Fluoroquinolone derivatives |

| Anticancer Agents | Development of targeted therapies | Fluorinated kinase inhibitors |

Industrial Applications

In industry, this compound is used in the production of advanced materials such as polymers and coatings due to its chemical stability and resistance to degradation. Its unique properties allow for the formulation of materials that can withstand harsh environmental conditions.

Case Study: Polymer Production

A recent study explored the use of this compound in creating high-performance polymers with enhanced thermal stability and chemical resistance. These polymers are suitable for applications in aerospace and automotive industries.

作用機序

The mechanism of action of 3-Methyl-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors, modulating their function .

類似化合物との比較

Similar Compounds

3-(Trifluoromethyl)phenol: Similar structure but lacks the methyl group at the 3-position.

4-(Trifluoromethyl)phenol: The trifluoromethyl group is positioned differently on the phenol ring.

3,5-Bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups, leading to different chemical properties .

Uniqueness

3-Methyl-5-(trifluoromethyl)phenol is unique due to the presence of both a methyl and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

生物活性

3-Methyl-5-(trifluoromethyl)phenol, also known as a trifluoromethyl-substituted phenol, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenolic ring with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. This unique substitution pattern significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrates bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| MRSA | 62.5 μg/mL | Inhibition of protein synthesis |

| E. coli | 125 μg/mL | Disruption of nucleic acid production |

| K. pneumoniae | 15.6 μg/mL | Peptidoglycan synthesis inhibition |

The compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) suggests its potential as a therapeutic agent in treating resistant infections .

Anti-inflammatory Properties

Recent studies have explored the role of this compound as an NLRP3 inflammasome inhibitor. This mechanism is crucial in regulating inflammatory responses, making it a candidate for treating inflammatory diseases. The compound was shown to reduce cytokine release in THP-1 cells, indicating its potential in modulating immune responses .

Case Studies

- Inhibition of NLRP3 Inflammasome : A study demonstrated that this compound effectively inhibited the NLRP3 inflammasome in vitro, leading to decreased IL-1β production in macrophages. This suggests its utility in conditions characterized by excessive inflammation, such as autoimmune diseases .

- Electrochemical Synthesis : Another research focused on the electrochemical synthesis involving this compound, highlighting its reactivity under oxidative conditions. The presence of the trifluoromethyl group influenced the yield and efficiency of the reactions, showcasing its versatility in synthetic applications .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicity studies. Acute toxicity tests indicate that it has a low risk profile when handled properly, with an oral LD50 value indicating moderate toxicity levels . Long-term exposure studies are necessary to fully understand its chronic effects.

特性

IUPAC Name |

3-methyl-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZRDXCKRUKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609735 | |

| Record name | 3-Methyl-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934180-46-8 | |

| Record name | 3-Methyl-5-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934180-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。